2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride
Overview
Description
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound with the molecular formula C10H14ClN3S It is a derivative of nicotinonitrile, featuring an aminoethylsulfanyl group at the 2-position and methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethylnicotinonitrile.
Introduction of Aminoethylsulfanyl Group: The aminoethylsulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethylsulfanyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethylsulfanyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the nitrile group may participate in covalent bonding or coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile: The free base form of the compound.
4,6-Dimethylnicotinonitrile: Lacks the aminoethylsulfanyl group.
2-(2-Aminoethylsulfanyl)-nicotinonitrile: Lacks the methyl groups at the 4 and 6 positions.
Uniqueness
2-(2-Aminoethylsulfanyl)-4,6-dimethylnicotinonitrile hydrochloride is unique due to the presence of both the aminoethylsulfanyl group and the methyl groups at the 4 and 6 positions. This combination of functional groups can confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-aminoethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-7-5-8(2)13-10(9(7)6-12)14-4-3-11;/h5H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYPTKQUGWPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.